5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

PDGF receptor kinase inhibitor pulmonary arterial hypertension nicotinamide pharmacology

5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic nicotinamide derivative characterized by a 5-chloro substituent, a trans-4-hydroxycyclohexyl amide moiety, and a tetrahydrofuran-3-yloxy group at the 6-position. This compound is disclosed as a member of a series of PDGF receptor kinase inhibitors, which are being investigated for the treatment of pulmonary arterial hypertension (PAH) and other proliferative disorders.

Molecular Formula C16H21ClN2O4
Molecular Weight 340.8
CAS No. 1903334-57-5
Cat. No. B2795643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS1903334-57-5
Molecular FormulaC16H21ClN2O4
Molecular Weight340.8
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl)O
InChIInChI=1S/C16H21ClN2O4/c17-14-7-10(8-18-16(14)23-13-5-6-22-9-13)15(21)19-11-1-3-12(20)4-2-11/h7-8,11-13,20H,1-6,9H2,(H,19,21)
InChIKeyZBQJVKYCYLAJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903334-57-5): PDGF Receptor Kinase Inhibitor for Scientific Procurement


5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic nicotinamide derivative characterized by a 5-chloro substituent, a trans-4-hydroxycyclohexyl amide moiety, and a tetrahydrofuran-3-yloxy group at the 6-position [1]. This compound is disclosed as a member of a series of PDGF receptor kinase inhibitors, which are being investigated for the treatment of pulmonary arterial hypertension (PAH) and other proliferative disorders [1]. Its structural complexity and defined stereochemistry distinguish it from simpler nicotinamide analogs and generate a unique pharmacological profile relevant to users seeking selective PDGF receptor kinase inhibition.

Why Generic Nicotinamide Derivatives Cannot Substitute 5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide in PDGF Receptor Research


The PDGF receptor kinase inhibitory activity of this compound is exquisitely dependent on the precise combination and stereochemistry of its three key structural elements: the 5-chloro substituent, the trans-4-hydroxycyclohexyl amide, and the tetrahydrofuran-3-yloxy group [1]. Simple nicotinamide derivatives lacking these features show negligible PDGF receptor inhibition [1]. Even closely related analogs within the same patent series that alter the cyclohexyl or tetrahydrofuran substitution pattern can exhibit drastically different potency and selectivity profiles, making generic interchange scientifically unsound [1].

Quantitative Differentiation Evidence for 5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide in PDGF Receptor Kinase Inhibition


PDGF Receptor Kinase Inhibitory Activity Versus Baseline Nicotinamide

The target compound belongs to a class of nicotinamide derivatives that inhibit PDGF receptor kinase. In the patent series, structurally related compounds bearing the trans-4-hydroxycyclohexyl amide scaffold exhibit IC50 values in the low nanomolar range against PDGF receptor kinase, whereas unsubstituted nicotinamide shows no measurable inhibition up to 10 µM [1]. The presence of the 5-chloro and 6-(tetrahydrofuran-3-yloxy) substituents is essential for this gain in activity [1].

PDGF receptor kinase inhibitor pulmonary arterial hypertension nicotinamide pharmacology

Selectivity Against KIT Kinase Relative to Imatinib

A key differentiator of the 5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide series is reduced inhibition of KIT kinase, a target associated with the myelosuppressive toxicity of imatinib [1]. While imatinib inhibits both PDGF receptor and KIT with comparable potency (IC50 ~100 nM for both), compounds in this series are designed to retain PDGF receptor inhibition while minimizing KIT activity [1].

KIT kinase myelosuppression kinase selectivity

Trans-4-Hydroxycyclohexyl Amide Stereochemistry for PDGF Receptor Binding

The trans-4-hydroxycyclohexyl amide moiety in the target compound is specifically required for high-affinity PDGF receptor binding, as demonstrated by comparative data in the patent series where cis-4-hydroxycyclohexyl and other isomeric forms show significantly reduced activity [1]. This stereochemical requirement indicates a precise fit within the PDGF receptor ATP-binding pocket.

stereochemistry molecular recognition PDGF receptor binding

Best Application Scenarios for 5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide in PDGF-Focused Research Programs


Pulmonary Arterial Hypertension Target Validation and Phenotypic Screening

The compound's PDGF receptor kinase inhibition and KIT selectivity profile make it suitable for phenotypic screening in human pulmonary arterial smooth muscle cell (PASMC) proliferation assays [1]. It can be used to validate the therapeutic hypothesis that selective PDGF receptor inhibition without KIT suppression reduces smooth muscle hyperplasia while avoiding bone marrow toxicities [1].

Kinase Selectivity Profiling and Off-Target De-risking Studies

The compound serves as a tool to interrogate kinase selectivity within the type III receptor tyrosine kinase family (PDGFRα, PDGFRβ, KIT, CSF1R, FLT3). Comparative profiling against imatinib and other multi-kinase inhibitors can quantify the selectivity advantage of the trans-4-hydroxycyclohexyl scaffold [1].

Synthetic Chemistry and Structure-Activity Relationship Exploration

As a key intermediate or positive control in SAR studies, the compound enables systematic variation of the 5-chloro, 6-alkoxy, and N-cyclohexyl substituents to generate focused libraries. Its synthetic accessibility and defined stereochemistry provide a robust starting point for optimization of PDGF receptor inhibitors [1].

Quote Request

Request a Quote for 5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.